The Strategic Role of Methyl 2-amino-5-bromothiazole-4-carboxylate in Modern Drug Discovery: A Technical Guide
The Strategic Role of Methyl 2-amino-5-bromothiazole-4-carboxylate in Modern Drug Discovery: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of Methyl 2-amino-5-bromothiazole-4-carboxylate, a Key Heterocyclic Building Block.
This guide provides a comprehensive overview of Methyl 2-amino-5-bromothiazole-4-carboxylate (CAS Number: 850429-60-6), a pivotal intermediate in the synthesis of complex bioactive molecules.[1][2] We will delve into its chemical and physical properties, explore detailed synthetic methodologies, and illuminate its significant applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Compound Identification and Properties
Methyl 2-amino-5-bromothiazole-4-carboxylate is a substituted thiazole, a class of heterocyclic compounds that are integral to numerous pharmaceuticals. The strategic placement of the amino, bromo, and carboxylate functional groups on the thiazole ring makes it a versatile scaffold for further chemical modifications.
Table 1: Physicochemical Properties of Methyl 2-amino-5-bromothiazole-4-carboxylate
| Property | Value | Source |
| CAS Number | 850429-60-6 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂S | [2] |
| Molecular Weight | 237.08 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not definitively reported | |
| Boiling Point | Not definitively reported | |
| Solubility | Soluble in common organic solvents like DMSO and DMF | Inferred from related compounds |
Synthesis Pathway: A Step-by-Step Protocol
The synthesis of Methyl 2-amino-5-bromothiazole-4-carboxylate typically follows the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The following protocol is a representative synthesis based on established methodologies for analogous compounds.[3][4][5]
Conceptual Workflow
The synthesis can be conceptualized as a two-step process: first, the α-bromination of a β-ketoester, followed by a cyclocondensation reaction with thiourea.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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Methyl acetoacetate
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N-Bromosuccinimide (NBS)
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Thiourea
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Ethanol (absolute)
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Sodium bicarbonate
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Dichloromethane
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Brine
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Anhydrous sodium sulfate
Procedure:
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α-Bromination of Methyl Acetoacetate:
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To a stirred solution of methyl acetoacetate (1 equivalent) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0-5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromoacetoacetate. This intermediate is often used in the next step without further purification.
-
-
Cyclocondensation with Thiourea:
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Dissolve the crude methyl 2-bromoacetoacetate in absolute ethanol.
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Add thiourea (1.1 equivalents) to the solution and reflux the mixture for 4-6 hours. Monitor the formation of the thiazole ring by TLC.
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After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
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If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure Methyl 2-amino-5-bromothiazole-4-carboxylate.
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The Role in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] The title compound, with its specific substitution pattern, serves as a crucial starting material for the synthesis of potent therapeutic agents.
Application in Anti-Tubercular Drug Development
Derivatives of 2-aminothiazole-4-carboxylate have shown significant activity against Mycobacterium tuberculosis.[7] The free amino group can be acylated or otherwise modified to interact with specific biological targets within the bacterium. The bromo substituent at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of diverse aryl or heteroaryl groups to probe the active site of target enzymes.[4]
Caption: Role in the drug discovery pipeline.
Use in Oncology Research
The 2-aminothiazole core is also a key component of several kinase inhibitors used in cancer therapy, such as Dasatinib.[8] The ability to readily modify the 2-amino and 5-bromo positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific cancer-related kinases.
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 2-amino-5-bromothiazole-4-carboxylate is not widely available, the safety precautions for structurally related compounds should be followed.[9][10]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
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Fire Fighting Measures: Use extinguishing media appropriate for the surrounding fire. In case of fire, wear a self-contained breathing apparatus.[10] Hazardous decomposition products may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[9]
Conclusion
Methyl 2-amino-5-bromothiazole-4-carboxylate is a high-value building block for the synthesis of novel compounds with significant therapeutic potential. Its versatile functional groups allow for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists in the fields of infectious diseases and oncology. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals.
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